

1,2,8,9-Tetrabromo-dibenzofuran CAS number and molecular weight

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Compound of Interest

Compound Name: 1,2,8,9-Tetrabromo-dibenzofuran

Cat. No.: B12904876

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In-Depth Technical Guide: 1,2,8,9-Tetrabromodibenzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,8,9-Tetrabromo-dibenzofuran is a member of the polybrominated dibenzofurans (PBDFs), a class of halogenated aromatic hydrocarbons. These compounds are of significant interest to researchers in environmental science, toxicology, and drug development due to their persistence in the environment and their biological activity. This technical guide provides a comprehensive overview of the available information on **1,2,8,9-Tetrabromo-dibenzofuran**, with a focus on its chemical properties, toxicological profile, and the underlying mechanisms of action.

Chemical and Physical Properties

While a specific Chemical Abstracts Service (CAS) number for the 1,2,8,9-isomer of tetrabromodibenzofuran has not been readily identified in public databases, its fundamental properties have been characterized.



Property	Value	Source
Molecular Formula	C12H4Br4O	[Data.gov[1], Virginia Open Data Portal[2]]
Molecular Weight	483.77 g/mol	[Data.gov[1], Virginia Open Data Portal[2]]
PubChem Compound ID	526258	[Data.gov[1]]

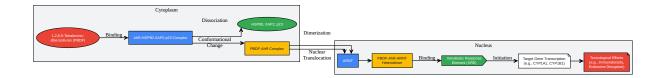
Note: The absence of a specific CAS number may indicate that this particular isomer has not been individually registered or is less commonly studied compared to other congeners.

Toxicological Profile and Mechanism of Action

The toxicity of **1,2,8,9-Tetrabromo-dibenzofuran**, like other dioxin-like compounds, is primarily mediated through its interaction with the Aryl hydrocarbon Receptor (AhR).[3]

Aryl hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. The binding of a ligand, such as a PBDF, to the AhR initiates a cascade of events leading to changes in gene expression and subsequent toxicological effects.





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Aryl hydrocarbon Receptor (AhR) Signaling Pathway for PBDFs.

Toxic Equivalency Factor (TEF)

The Toxic Equivalency Factor (TEF) concept is used to assess the relative toxicity of dioxin-like compounds compared to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. While specific TEF values have been established for many polychlorinated dibenzodioxins and dibenzofurans, data for most polybrominated congeners, including 1,2,8,9-Tetrabromo-dibenzofuran, is limited.[4] In the absence of specific data, it has been recommended to use the TEFs of the corresponding chlorinated analogs as an interim measure for risk assessment.[4] However, it is important to note that some studies have shown that brominated analogs can be more potent than their chlorinated counterparts in certain biological assays.[4]

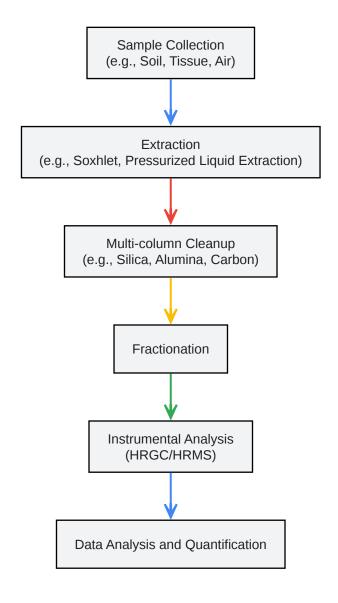
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **1,2,8,9-Tetrabromo-dibenzofuran** are not readily available in the public domain. However, general methodologies for the analysis of polyhalogenated dibenzofurans can be adapted.

General Analytical Workflow

The analysis of trace levels of PBDFs in environmental and biological matrices typically involves a multi-step process to isolate and detect these compounds.





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General Analytical Workflow for Polybrominated Dibenzofurans.

Key Methodological Considerations:

- Extraction: The choice of extraction technique depends on the sample matrix. Soxhlet and pressurized liquid extraction are common methods.
- Cleanup: Extensive cleanup is crucial to remove interfering compounds. This often involves multiple chromatography steps using materials like silica gel, alumina, and activated carbon.
- Analysis: High-resolution gas chromatography coupled with high-resolution mass
 spectrometry (HRGC/HRMS) is the gold standard for the sensitive and specific detection of



these compounds.

Conclusion

1,2,8,9-Tetrabromo-dibenzofuran is a biologically active compound that exerts its effects primarily through the AhR signaling pathway. While there is a significant body of research on the broader class of polyhalogenated dibenzofurans, specific data for the **1,2,8,9-isomer**, including its CAS number and a definitive Toxic Equivalency Factor, remain limited. Researchers investigating this compound should consider leveraging the established analytical methods for related compounds and acknowledge the current data gaps in their studies. Further research is needed to fully characterize the toxicological profile and potential risks associated with this specific congener.

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